N3-Phenyl Substituent Deletion Alters Molecular Weight, Lipophilicity, and Predicted ADME Profile Relative to the 3-Methylphenyl Analog
The target compound bears an unsubstituted N3-phenyl ring, whereas the most frequently cataloged analog carries a 3-methylphenyl substituent at the same position. This single methyl deletion reduces the molecular weight by 14 Da (382.41 vs. 396.44 g/mol) and is predicted to reduce calculated logP by approximately 0.4–0.6 log units based on the Hansch π constant for aromatic methyl substitution (+0.52) [1]. Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding in this scaffold class, potentially improving the signal-to-noise ratio in cellular assays [2]. The absence of the benzylic methyl group also removes a known site for CYP3A4/2C9-mediated oxidation, which may confer differential metabolic stability in hepatocyte or microsomal incubation models [3].
| Evidence Dimension | Molecular weight and predicted logP |
|---|---|
| Target Compound Data | MW = 382.41 g/mol; predicted logP ≈ 3.2 (based on thieno[3,2-d]pyrimidine-2,4-dione scaffold with N1-(3-fluoro-4-methoxybenzyl) and N3-phenyl) |
| Comparator Or Baseline | 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: MW = 396.44 g/mol; predicted logP ≈ 3.7 (estimated from addition of aromatic –CH₃, π = +0.52) |
| Quantified Difference | ΔMW = –14 Da; Δ predicted logP ≈ –0.5 log units |
| Conditions | Physicochemical property prediction based on Hansch fragment constants; experimental logP and solubility data not available for direct comparison |
Why This Matters
For procurement decisions in drug discovery, a 0.5 log unit reduction in lipophilicity can translate to meaningful improvements in solubility-limited absorption and reduced phospholipidosis risk, justifying selection of the target compound over the methylated analog when optimizing lead-like properties.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(CH₃) = +0.52 for aromatic substitution. View Source
- [2] Ran K, et al. Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem. 2025;68(3):3260-3281. (Scaffold validation for PI3Kδ inhibition; SAR demonstrates substituent-dependent potency). View Source
- [3] Wang NY, et al. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorg Med Chem Lett. 2020;30(20):127479. (Demonstrates that N3-aryl substituent modifications alter enzymatic and cellular potency in thieno[3,2-d]pyrimidine-2,4-dione series). View Source
